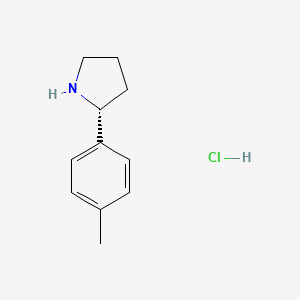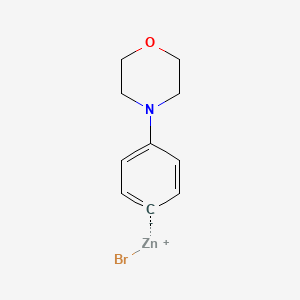
4-(Morpholin-1-yl)phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Morpholin-1-yl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF), is an organozinc compound widely used in organic synthesis. This compound is particularly valuable in cross-coupling reactions, where it serves as a nucleophilic partner. The presence of the morpholine group enhances its reactivity and selectivity in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Morpholin-1-yl)phenylzinc bromide typically involves the reaction of 4-bromophenylmorpholine with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation. The general reaction scheme is as follows:
4-Bromophenylmorpholine+Zn→4-(Morpholin-1-yl)phenylzinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and to facilitate the handling of large quantities of reagents and products.
Análisis De Reacciones Químicas
Types of Reactions
4-(Morpholin-1-yl)phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the zinc-bromide bond is replaced by other nucleophiles.
Cross-Coupling Reactions: It is commonly used in palladium-catalyzed cross-coupling reactions such as Negishi coupling, where it reacts with organic halides to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are frequently used in cross-coupling reactions involving this compound.
Solvents: THF is the preferred solvent due to its ability to stabilize the organozinc compound and facilitate the reaction.
Reaction Conditions: Reactions are typically carried out under inert atmospheres (e.g., nitrogen or argon) to prevent oxidation and moisture interference.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often biaryl compounds or other complex organic molecules.
Aplicaciones Científicas De Investigación
4-(Morpholin-1-yl)phenylzinc bromide has a wide range of applications in scientific research:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is employed in the development of new drugs, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of advanced materials, such as polymers and nanomaterials, due to its ability to form stable carbon-carbon bonds.
Biological Studies: Researchers use it to modify biomolecules and study their interactions and functions.
Mecanismo De Acción
The mechanism by which 4-(Morpholin-1-yl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, including transmetalation with palladium catalysts, leading to the formation of new carbon-carbon bonds. The morpholine group enhances the stability and reactivity of the organozinc compound, making it a valuable reagent in organic synthesis.
Comparación Con Compuestos Similares
Similar Compounds
4-(Morpholin-1-yl)phenylzinc iodide: Similar in structure but with an iodide instead of a bromide, offering different reactivity and selectivity.
3-Fluoro-4-(morpholin-1-yl)phenylzinc bromide: Contains a fluorine atom, which can influence the electronic properties and reactivity of the compound.
Uniqueness
4-(Morpholin-1-yl)phenylzinc bromide is unique due to the presence of the morpholine group, which enhances its reactivity and selectivity in various chemical reactions. Its ability to participate in cross-coupling reactions makes it a valuable tool in organic synthesis, particularly in the formation of complex organic molecules.
Propiedades
Fórmula molecular |
C10H12BrNOZn |
|---|---|
Peso molecular |
307.5 g/mol |
Nombre IUPAC |
bromozinc(1+);4-phenylmorpholine |
InChI |
InChI=1S/C10H12NO.BrH.Zn/c1-2-4-10(5-3-1)11-6-8-12-9-7-11;;/h2-5H,6-9H2;1H;/q-1;;+2/p-1 |
Clave InChI |
NQHRSAOMAROIMU-UHFFFAOYSA-M |
SMILES canónico |
C1COCCN1C2=CC=[C-]C=C2.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


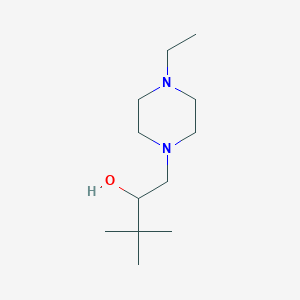
![4-{[3-Carbamoyl-6-(2-methylbutan-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]amino}-4-oxobutanoic acid](/img/structure/B14888542.png)
![Spiro[chroman-2,3'-oxetan]-4-ol](/img/structure/B14888545.png)
![tert-Butyl 6,8-dibromo-2H-pyrido[3,2-b][1,4]oxazine-4(3H)-carboxylate](/img/structure/B14888550.png)
![Methyl 4-(methylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B14888554.png)
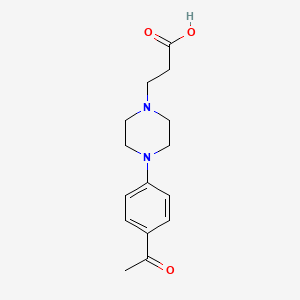
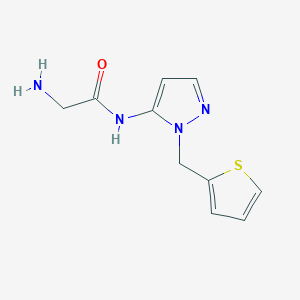
![6-(5-butyl-1H-pyrazol-3-yl)-3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14888562.png)
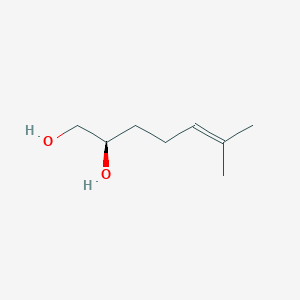
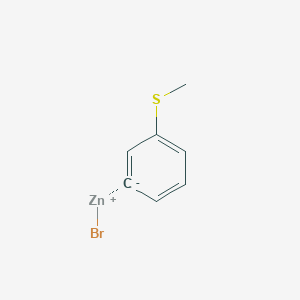
![Bis{[1-(2S,5S)-2,5-diethylphospholanyl]-[2-(2S,5S)-2,5-diethylphospholanyl-oxide]benzene}Cu(I)trifluoromethanesulfonate](/img/structure/B14888578.png)
